5-Thiazoleethanol, 2,5-dihydro-4-methyl-
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Overview
Description
5-Thiazoleethanol, 2,5-dihydro-4-methyl- is a heterocyclic organic compound with the molecular formula C6H9NOS. It is also known by other names such as Hemineurine and Sulfurol . This compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- typically involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The reaction is carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours . The pH is then adjusted to 8.5-10.5 using an alkali solution, followed by extraction with ethyl ether. The mixture is then dissolved in a high-concentration acid solution and cooled to -10 to -20°C. Sodium hypophosphite is added dropwise, and the mixture is stirred and cooled further .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Thiazoleethanol, 2,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Thiazoleethanol, 2,5-dihydro-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of thiazole-based compounds.
Biology: Studied for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of flavors and fragrances due to its sulfur-containing structure.
Mechanism of Action
The mechanism of action of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- involves its interaction with specific molecular targets. It acts on enzymes and receptors, modulating their activity. The thiazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-thiazoleethanol
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 2-(4-Methylthiazol-5-yl)ethanol
Uniqueness
5-Thiazoleethanol, 2,5-dihydro-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Properties
CAS No. |
84041-80-5 |
---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
2-(4-methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H11NOS/c1-5-6(2-3-8)9-4-7-5/h6,8H,2-4H2,1H3 |
InChI Key |
CJZPPTPIWLYBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCSC1CCO |
Origin of Product |
United States |
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